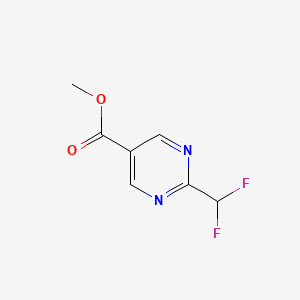
Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of difluoromethyl-containing intermediates with pyrimidine derivatives. One common method includes the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the use of phosphorus oxychloride as a reagent under reflux conditions .
Industrial Production Methods
Companies like ChemScene offer this compound in bulk quantities, ensuring its availability for various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride, acetic acid, and various nucleophiles and electrophiles . Reaction conditions may vary depending on the desired product, but typically involve refluxing and the use of appropriate solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cyclocondensation reaction with 1,3-dicarbonyl compounds can yield difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .
Applications De Recherche Scientifique
Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, triazole-pyrimidine hybrid compounds have been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to the compound’s neuroprotective and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate include:
- Methyl 5-difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
This compound is unique due to its specific difluoromethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances the compound’s metabolic stability, lipophilicity, and binding affinity to receptors .
Propriétés
Formule moléculaire |
C7H6F2N2O2 |
|---|---|
Poids moléculaire |
188.13 g/mol |
Nom IUPAC |
methyl 2-(difluoromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H6F2N2O2/c1-13-7(12)4-2-10-6(5(8)9)11-3-4/h2-3,5H,1H3 |
Clé InChI |
PSDCOGBPHREWCN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(N=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine](/img/structure/B12069896.png)
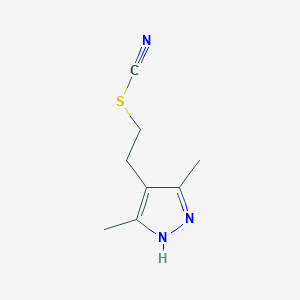

![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)
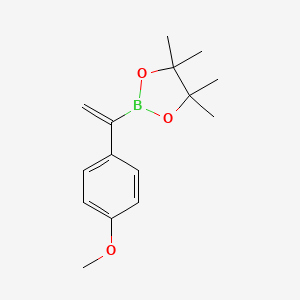
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
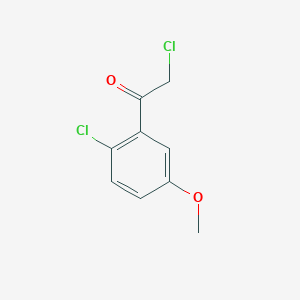

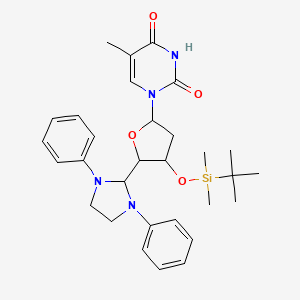
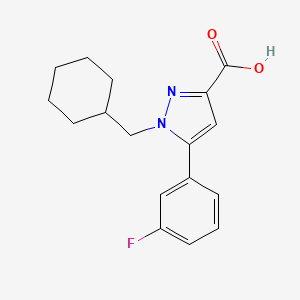

![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)
